![molecular formula C25H36BNO5 B11762603 tert-butyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2'-chromene]-1-carboxylate CAS No. 911229-46-4](/img/structure/B11762603.png)
tert-butyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2'-chromene]-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2’-chromene]-1-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its incorporation of a boron-containing dioxaborolane group, which is often utilized in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2’-chromene]-1-carboxylate typically involves multiple steps. One common method includes the reaction of a chromene derivative with a boronic acid or ester under Suzuki-Miyaura coupling conditions. This reaction often requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or xylene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2’-chromene]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The boron-containing group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different functional groups.
Substitution: The boron group can participate in substitution reactions, particularly in cross-coupling reactions like Suzuki-Miyaura.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can form various carbon-carbon bonded products .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2’-chromene]-1-carboxylate is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
Biology and Medicine
In biology and medicine, this compound can be used in the synthesis of bioactive molecules, including potential pharmaceuticals. Its unique structure allows for the creation of molecules with specific biological activities .
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and electronic materials. Its boron-containing group is particularly useful in the development of materials with unique electronic properties .
Mécanisme D'action
The mechanism of action of tert-butyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2’-chromene]-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)carbamate
Uniqueness
What sets tert-butyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2’-chromene]-1-carboxylate apart from similar compounds is its spirocyclic structure, which provides unique steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and materials with specific desired properties.
Propriétés
Numéro CAS |
911229-46-4 |
|---|---|
Formule moléculaire |
C25H36BNO5 |
Poids moléculaire |
441.4 g/mol |
Nom IUPAC |
tert-butyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2'-chromene]-1-carboxylate |
InChI |
InChI=1S/C25H36BNO5/c1-22(2,3)30-21(28)27-15-10-13-25(14-16-27)17-19(18-11-8-9-12-20(18)29-25)26-31-23(4,5)24(6,7)32-26/h8-9,11-12,17H,10,13-16H2,1-7H3 |
Clé InChI |
MYWAKBYNAISWEY-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3(CCCN(CC3)C(=O)OC(C)(C)C)OC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


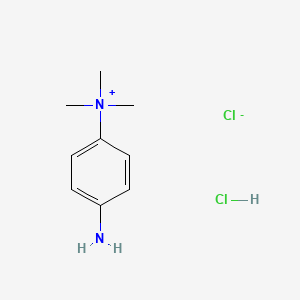
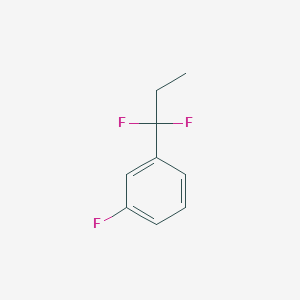
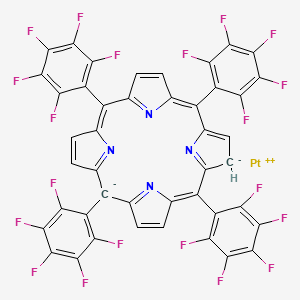
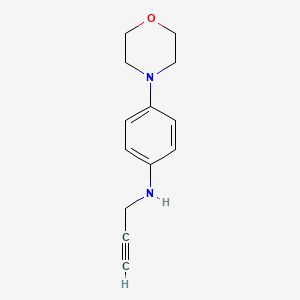
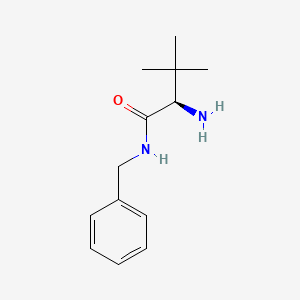
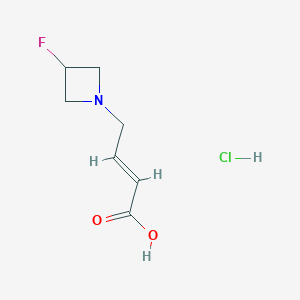
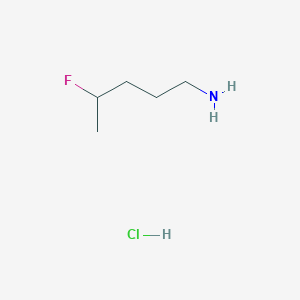
![[(2R)-3-carboxy-2-[(6-oxohexanoyl)oxy]propyl]trimethylazanium](/img/structure/B11762574.png)
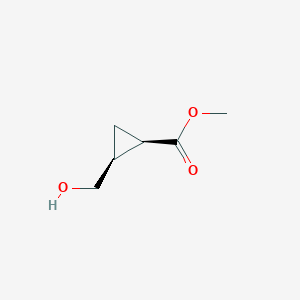
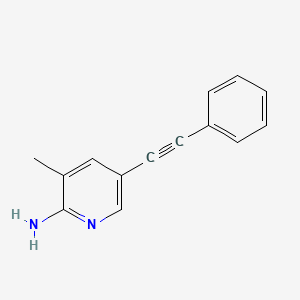
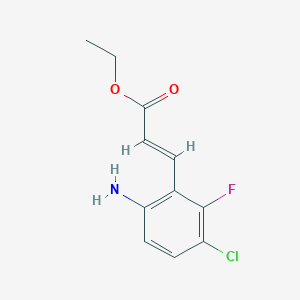
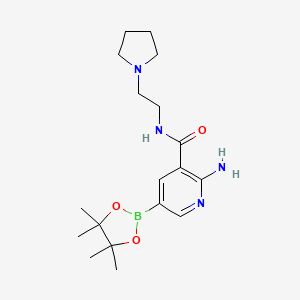
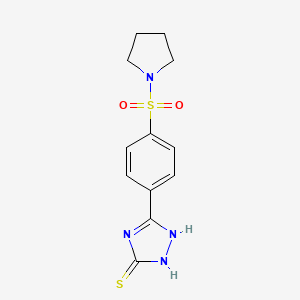
![ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11762624.png)
